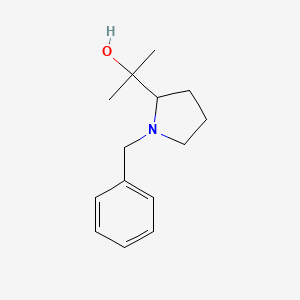

2-(1-Benzylpyrrolidin-2-yl)propan-2-ol

描述

Contextualizing Pyrrolidine-Based Chiral Scaffolds in Modern Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a myriad of biologically active compounds and natural products. wikipedia.orgmdpi.com This prevalence has established it as a privileged scaffold in medicinal chemistry and drug design. Beyond its presence in final target molecules, the true power of the chiral pyrrolidine framework lies in its application as a versatile tool in asymmetric synthesis. The non-essential amino acid L-proline, with its inherent chirality, is a foundational example and has been extensively employed as a building block for more complex chiral structures and as an organocatalyst for a wide range of stereoselective transformations. beilstein-journals.org

The rigidity of the pyrrolidine ring, coupled with the stereogenic centers that can be readily introduced and controlled, allows for a high degree of stereochemical communication in chemical reactions. This has led to the development of a diverse family of pyrrolidine-derived ligands for transition metal catalysis and highly effective organocatalysts that operate through various activation modes. wikipedia.org The ability to modify the substituents on both the nitrogen and carbon atoms of the pyrrolidine ring provides a powerful handle for fine-tuning the steric and electronic properties of these chiral scaffolds, thereby optimizing their performance in asymmetric synthesis.

Significance of Tertiary Alcohol Functionalities in Stereoselective Transformations

Tertiary alcohols are crucial structural components in numerous natural products, pharmaceuticals, and other biologically significant molecules. The stereoselective construction of quaternary carbon centers, a defining feature of chiral tertiary alcohols, remains a formidable challenge in organic synthesis. The steric congestion around the carbon atom bearing the hydroxyl group necessitates highly efficient and selective synthetic methodologies.

The hydroxyl group of a tertiary alcohol can act as a coordinating site for metal catalysts or as a hydrogen-bond donor, thereby influencing the stereochemical outcome of a reaction. Furthermore, the tertiary alcohol moiety can be a precursor to other functional groups, making it a valuable synthetic handle for the elaboration of complex molecular frameworks. The development of catalytic asymmetric methods for the synthesis of chiral tertiary alcohols is an active area of research, with significant progress being made in the enantioselective addition of various nucleophiles to prochiral ketones.

Overview of 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol as a Foundational Chiral Building Block

This compound emerges as a significant chiral building block by synergistically combining the advantageous features of both the pyrrolidine scaffold and the tertiary alcohol functionality. The benzyl (B1604629) group on the nitrogen atom not only serves as a common protecting group but can also influence the conformational preferences of the pyrrolidine ring, thereby impacting its stereodirecting ability. The tertiary alcohol group, positioned at the 2-position of the pyrrolidine ring, introduces a sterically demanding and functionally rich substituent.

While extensive research has focused on simpler proline-derived aminoalcohols, the unique structural attributes of this compound make it a valuable tool in stereoselective synthesis. For instance, the N-propionylated derivative of the closely related (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been successfully employed as a chiral auxiliary in asymmetric aldol (B89426) reactions. This demonstrates the potential of the core scaffold to induce high levels of stereoselectivity. The interplay between the chiral pyrrolidine backbone and the tertiary alcohol side chain can be exploited to create a well-defined chiral environment for asymmetric transformations.

Historical Trajectories and Evolutionary Trends in the Synthesis of Related Aminoalcohols

The synthesis of chiral aminoalcohols has a rich history, initially relying heavily on the derivatization of naturally occurring chiral pool materials such as amino acids. L-proline, in particular, has served as a cornerstone for the synthesis of a vast array of chiral pyrrolidine-based aminoalcohols. Early methods often involved the reduction of the carboxylic acid functionality of proline to afford prolinol, which could then be further functionalized.

The evolution of synthetic methodologies has seen a shift towards more efficient and versatile catalytic asymmetric approaches. The development of organocatalysis, with proline itself playing a starring role, has revolutionized the field. libretexts.org This has led to the design and synthesis of a plethora of proline-derived catalysts with modified steric and electronic properties to enhance their catalytic activity and selectivity.

The synthesis of N-substituted pyrrolidine derivatives, including N-benzyl derivatives, has been explored through various routes. For example, the synthesis of N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives starting from L-proline highlights a common strategy of building complexity from a readily available chiral precursor. researchgate.net The general synthesis of N-aryl and N-benzyl substituted γ-lactams, which can be precursors to N-substituted pyrrolidines, has also been a subject of investigation. These historical and ongoing developments in synthetic methodology provide the foundation for accessing structurally diverse and functionally complex chiral aminoalcohols like this compound, enabling their exploration in advanced organic synthesis.

Structure

3D Structure

属性

IUPAC Name |

2-(1-benzylpyrrolidin-2-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-14(2,16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13,16H,6,9-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNFYSOGTPDVRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCCN1CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70624237 | |

| Record name | 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74798-59-7 | |

| Record name | 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70624237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 1 Benzylpyrrolidin 2 Yl Propan 2 Ol

Reactivity as a Chiral Auxiliary in Stereoselective Reactions

The core structure of 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol contains a chiral center at the C2 position of the pyrrolidine (B122466) ring, a feature common to many successful chiral auxiliaries and organocatalysts. nih.gov Chiral auxiliaries are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, after which they can be removed. wikipedia.org Pyrrolidine-based structures, famously derived from the amino acid proline, are widely used to control facial selectivity in reactions like aldol (B89426) additions. nih.govresearchgate.net

Despite the structural promise of this compound for such applications, dedicated research into its efficacy as a chiral auxiliary has not been found. The following subsections detail the specific areas where research is currently lacking.

Detailed Analysis of Stereoselective Aldol Reactions

The aldol reaction is a cornerstone of carbon-carbon bond formation, and its stereoselective variants are crucial in the synthesis of complex molecules. sigmaaldrich.comnrochemistry.com Chiral auxiliaries, such as Evans oxazolidinones, are frequently employed to achieve high levels of diastereoselectivity in these reactions. wikipedia.orgyoutube.com However, no published studies were identified that utilize this compound to control the stereochemistry of an aldol reaction. Consequently, there are no available data, such as diastereomeric ratios or yields, to analyze its effectiveness.

Influence of Reaction Parameters on Stereoselectivity (Temperature, Solvent, Chelating Agents, Lewis Acids)

The outcome of stereoselective reactions is highly sensitive to various parameters. Temperature, solvent polarity, and the presence of chelating agents or Lewis acids can significantly influence the transition state geometry and, therefore, the diastereoselectivity of the product. nrochemistry.com For established chiral auxiliaries, extensive studies are often conducted to optimize these conditions. As there are no foundational studies on the use of this compound in aldol reactions, no data exist regarding the impact of these parameters on its performance.

Mechanistic Roles of Additives (e.g., Cp2ZrCl2, SnCl2, TMSCl) in Diastereomeric Control

Additives and co-catalysts play a critical mechanistic role in many stereoselective transformations. Lewis acids like titanium tetrachloride (TiCl₄) or tin(II) chloride (SnCl₂) can coordinate to the carbonyl oxygen, influencing the enolate geometry and the facial selectivity of the subsequent reaction. nrochemistry.com Other additives can alter the reaction pathway to favor different stereochemical outcomes. A thorough search did not yield any research detailing the mechanistic effects of additives when this compound is used as a chiral auxiliary.

Transformations of the Tertiary Alcohol Group

The molecule features a tertiary benzylic alcohol. Such functional groups have well-documented reactivity profiles, typically being resistant to oxidation under many conditions while being prone to dehydration under acidic conditions.

Mechanistic Pathways of Dehydration and Elimination Reactions

Tertiary alcohols readily undergo dehydration via an E1 elimination mechanism in the presence of a strong acid. This process involves protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a stable tertiary carbocation. A subsequent deprotonation of an adjacent carbon atom yields an alkene. While this general mechanism is well-established, specific studies on the dehydration of this compound, including potential side products or rearrangement pathways, have not been reported.

Oxidation Profiles and Products

The oxidation of tertiary alcohols is not possible without breaking a carbon-carbon bond, a process that requires harsh conditions. However, the benzylic position of this specific alcohol could make it susceptible to certain oxidative processes. masterorganicchemistry.com Reagents like hot, alkaline potassium permanganate (B83412) (KMnO₄) can cleave benzylic carbons that possess at least one hydrogen, but the reactivity at a quaternary benzylic center is less straightforward. youtube.com Milder and more selective modern oxidation methods exist, but their application to this compound has not been documented in the literature. acs.orgresearchgate.net Therefore, a specific oxidation profile and the resultant products for this compound remain undetermined.

While the chemical structure of this compound suggests it could be a candidate for studies in asymmetric synthesis and functional group transformations, it remains an under-investigated compound in the scientific literature. The detailed experimental data required to build a comprehensive profile of its chemical reactivity and mechanistic behavior, particularly in the context of stereoselective aldol reactions and specific transformations of its tertiary alcohol group, are not currently available. This highlights a gap in the field and presents an opportunity for new research to explore the potential of this and similar chiral pyrrolidine derivatives.

Reactivity of the Pyrrolidine Nitrogen Atom

The lone pair of electrons on the pyrrolidine nitrogen atom makes it a nucleophilic and basic center, susceptible to a variety of chemical transformations. The presence of the bulky benzyl (B1604629) group and the 2-propan-2-ol substituent sterically and electronically influences the accessibility and reactivity of this nitrogen atom.

Alkylation and Acylation Reactions

The nitrogen atom in N-benzylpyrrolidine derivatives can readily undergo alkylation and acylation reactions. In analogous systems, N-alkylation of pyrrolidines proceeds smoothly under standard conditions, for instance, by treatment with alkyl halides in the presence of a base to neutralize the resulting hydrohalic acid nih.gov. For this compound, quaternization of the nitrogen through further alkylation would lead to the formation of a quaternary ammonium (B1175870) salt. The reaction conditions for such transformations are outlined in the table below.

Table 1: General Conditions for N-Alkylation of Pyrrolidine Derivatives

| Reagent Type | Catalyst/Base | Solvent | Temperature | Product |

| Alkyl Halide | K₂CO₃ | Acetonitrile | Reflux | N-alkylated pyrrolidinium (B1226570) salt |

| Benzyl Alcohol | N-Heterocyclic Carbene | Toluene | 140 °C | N-benzylated amine |

Acylation of the pyrrolidine nitrogen in related compounds is also a common transformation, typically achieved using acyl chlorides or anhydrides. These reactions are often performed in the presence of a non-nucleophilic base to scavenge the acid byproduct. The resulting amides are important intermediates in organic synthesis. For instance, N-acylation of pyrrolidines can be achieved using various acylating agents, as summarized in the table below.

Table 2: Representative Acylation Reactions of N-Heterocycles

| Acylating Agent | Base/Promoter | Solvent | Key Feature |

| Acid Anhydrides | Electrochemical reduction | - | Selective N1-acylation of indazoles |

| Benzoyl Chloride | Ionic Liquids | [Bmim][PF₆] or [Bmim][BF₄] | Highly regioselective N-substitution |

| Carboxylic Acids | Trichloroisocyanuric acid / PPh₃ | - | Forms N-acylbenzotriazoles as intermediates |

It is important to note that the steric hindrance imposed by the 2-(propan-2-ol) group in the target molecule might necessitate more forcing reaction conditions for both alkylation and acylation compared to less substituted pyrrolidines.

Coordination Chemistry with Transition Metals for Catalytic Applications

The pyrrolidine nitrogen of this compound can act as a ligand, coordinating to transition metal centers to form metal complexes. While specific studies on the coordination chemistry of this particular compound are not prevalent, the behavior of other N-benzylpyrrolidine derivatives provides valuable insights. These types of ligands can coordinate to a variety of transition metals, including copper, palladium, and cobalt, forming complexes with interesting catalytic properties researchgate.netresearchgate.net.

The coordination of such ligands can influence the electronic and steric environment of the metal center, thereby modulating its catalytic activity and selectivity researchgate.net. For example, transition metal complexes bearing N-heterocyclic ligands have been successfully employed as catalysts in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions researchgate.netresearchgate.net. The specific coordination geometry and stability of the resulting complex are dependent on the nature of the metal, the other ligands present, and the reaction conditions.

Table 3: Examples of Catalytic Applications of Transition Metal Complexes with N-Heterocyclic Ligands

| Metal | Ligand Type | Reaction Type | Reference |

| Copper | Schiff Base | Olefin Cyclopropanation | researchgate.net |

| Cobalt, Nickel, Copper | Pyrrolidine derivatives | Antimicrobial Activity | researchgate.net |

| Palladium | N-Alkyl Pyrrolines | Hydroarylation | nih.gov |

The tertiary alcohol functionality in this compound could also participate in coordination, potentially leading to bidentate chelation with a suitable metal center. This chelation could enhance the stability of the metal complex and influence the stereochemical outcome of catalytic reactions.

Mechanistic Aspects of Related Cyclization and Functionalization Reactions

Understanding the mechanisms of reactions involving analogous pyrrolidine systems is crucial for predicting the reactivity and designing synthetic routes for this compound.

Insights from Hydrogenation Reaction Networks in Analogous Systems

The N-benzyl group is a common protecting group for amines and can be removed via catalytic hydrogenation. Mechanistic studies on the hydrogenation of N-benzyl heterocycles reveal that the reaction typically proceeds via hydrogenolysis of the C-N bond on the surface of a heterogeneous catalyst, such as palladium on carbon (Pd/C) mdpi.com. The presence of the bulky substituent at the 2-position of the pyrrolidine ring in this compound could influence the rate and efficiency of this debenzylation process due to steric hindrance around the catalytic site.

Furthermore, studies on the catalytic transfer hydrogenation of other functional groups in the presence of N-heterocycles provide insights into potential reaction pathways. For instance, the transfer hydrogenation of furfural (B47365) to furfuryl alcohol catalyzed by a nickel single-atom catalyst involves a series of hydrogen-transfer steps rather than direct H₂ addition rsc.org. This suggests that in the presence of a suitable hydrogen donor, the N-benzyl group in the target compound could potentially be removed under transfer hydrogenation conditions, offering a milder alternative to high-pressure hydrogenation.

Understanding Regioselectivity and Stereocontrol in Pyrolidine Synthesis

The synthesis of 2-substituted pyrrolidines often involves cyclization reactions where control of regioselectivity and stereochemistry is paramount. Various synthetic strategies have been developed to achieve high levels of control. For instance, the stereoselective synthesis of 2-substituted pyrrolidines can be achieved through nucleophilic addition to N-acyliminium ions bearing chiral auxiliaries scilit.com.

In the context of synthesizing this compound, controlling the stereochemistry at the C2 position of the pyrrolidine ring would be a key challenge. Asymmetric synthesis methods, such as those employing chiral catalysts or auxiliaries, would be necessary to obtain enantiomerically pure forms of the compound mdpi.commdpi.comnih.govacs.org. The regioselectivity of the reactions is also a critical factor, for example, in palladium-catalyzed hydroarylation of pyrrolines, the nature of the N-substituent (acyl vs. alkyl) dictates the outcome of the reaction, leading to either arylated alkenes or hydroarylated pyrrolidines nih.gov.

Table 4: Methods for Stereoselective Synthesis of 2-Substituted Pyrrolidines

| Method | Key Feature | Reference |

| Nucleophilic addition to N-acyliminium ions | Use of chiral auxiliaries to direct stereochemistry. | scilit.com |

| Asymmetric allylic alkylation and ring contraction | Formation of a stereogenic quaternary center followed by stereospecific ring contraction. | nih.gov |

| Catalytic asymmetric 1,3-dipolar cycloadditions | Involving azomethine ylides to construct the pyrrolidine ring with high stereocontrol. | mdpi.com |

These examples from the literature highlight the importance of carefully selecting reaction conditions and starting materials to achieve the desired regiochemical and stereochemical outcomes in the synthesis of complex pyrrolidine derivatives like this compound.

Despite a comprehensive search for scientific literature, no specific research articles or data were found for the chemical compound "this compound" that address the detailed stereochemical aspects outlined in the user's request. Information regarding the elucidation of its absolute and relative configurations, identification of stereogenic centers, diastereomeric and enantiomeric relationships, and specific methodologies for stereocontrol in its synthesis is not available in the public domain.

General principles of stereochemistry can be applied to the putative structure of this compound. The molecule possesses two potential stereogenic centers:

C2 of the pyrrolidine ring: The carbon atom to which the propan-2-ol group is attached. Its configuration can be either (R) or (S).

The carbon of the propan-2-ol group bearing the hydroxyl group: The carbon atom that is bonded to the pyrrolidine ring, two methyl groups, and a hydroxyl group.

Due to the presence of two stereogenic centers, the compound can exist as a set of four stereoisomers: (2R, C(OH)-R), (2R, C(OH)-S), (2S, C(OH)-R), and (2S, C(OH)-S). These would exist as two pairs of enantiomers.

While methodologies for the stereocontrolled synthesis of substituted pyrrolidines are well-established in organic chemistry, including substrate-controlled, catalyst-controlled, and auxiliary-controlled methods, the absence of any published research on "this compound" prevents a detailed discussion of their application to this specific molecule.

Without experimental data from techniques such as X-ray crystallography, NMR spectroscopy, or chiral chromatography for "this compound," any discussion on its specific stereochemistry would be purely speculative and would not meet the required standards of a scientifically accurate and informative article.

Therefore, the requested article cannot be generated due to the lack of available scientific data for the specified compound.

Stereochemistry and Chirality in 2 1 Benzylpyrrolidin 2 Yl Propan 2 Ol Research

Chiroptical Characterization and Optical Purity Determination

The chiroptical characterization of a chiral molecule like 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol would typically involve techniques such as polarimetry to measure its specific rotation, and circular dichroism (CD) spectroscopy to observe its differential absorption of circularly polarized light. These methods provide critical information about the three-dimensional arrangement of atoms and are essential for determining the enantiomeric excess (ee) or optical purity of a sample.

However, a thorough review of existing research reveals no specific studies that have reported the chiroptical data for the enantiomers of this compound. In similar chiral molecules, such as 2-phenylpropionic acid, computational and experimental spectra are used to understand the electronic transitions responsible for the observed chiroptical properties. nih.gov The determination of optical purity is crucial in pharmaceutical and fine chemical applications, where the biological activity can be enantiomer-dependent. mdpi.com

Table 1: Hypothetical Chiroptical Data for this compound Enantiomers (Note: The following data is illustrative and not based on published experimental results for this specific compound.)

| Stereoisomer | Specific Rotation ([α]D) | Wavelength of Max. Absorption (λmax) in CD |

| (R)-enantiomer | Predicted Positive | Not Determined |

| (S)-enantiomer | Predicted Negative | Not Determined |

Techniques for Enantiomeric Resolution and Separation of Stereoisomers

The separation of enantiomers, a process known as chiral resolution, is a fundamental step in the study and application of chiral compounds. mdpi.com Common methods for enantiomeric resolution include classical resolution via the formation of diastereomeric salts with a chiral resolving agent, and chromatographic techniques such as chiral High-Performance Liquid Chromatography (HPLC). mdpi.comuliege.be

For a compound like this compound, which possesses a basic nitrogen atom within the pyrrolidine (B122466) ring, classical resolution could theoretically be achieved using chiral acids. The resulting diastereomeric salts would exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.com

Chiral chromatography, particularly HPLC, offers a powerful and widely used alternative for both analytical and preparative-scale separation of enantiomers. uliege.be This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation. While this method has been successfully applied to a variety of benzyl-substituted heterocyclic compounds, specific protocols for the resolution of this compound enantiomers have not been documented.

Table 2: Potential Enantiomeric Resolution Techniques for this compound (Note: These are generalized techniques and have not been specifically reported for this compound.)

| Technique | Description | Potential Applicability |

| Classical Resolution | Formation of diastereomeric salts with a chiral acid (e.g., tartaric acid derivatives) followed by fractional crystallization. | Potentially applicable due to the basic nature of the pyrrolidine nitrogen. |

| Chiral HPLC | Separation on a column containing a chiral stationary phase. | A versatile and powerful method likely to be effective, but a suitable CSP would need to be identified experimentally. |

| Supercritical Fluid Chromatography (SFC) | A form of normal phase chromatography that can offer faster and more efficient separations than HPLC. | Increasingly used for chiral separations and could be a viable option. |

Spectroscopic Elucidation and Advanced Structural Characterization of 2 1 Benzylpyrrolidin 2 Yl Propan 2 Ol and Its Derivatives

Chiral Chromatographic Techniques for Enantiomeric Excess and Diastereomeric Ratio Determination

The stereochemical complexity of 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol, which possesses two chiral centers, necessitates the use of advanced chromatographic techniques to resolve and quantify its stereoisomers. The determination of enantiomeric excess (e.e.) for each pair of enantiomers and the diastereomeric ratio (d.r.) of the mixture is critical in asymmetric synthesis, process development, and quality control. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the most prevalent and effective method for such separations. eijppr.comnih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com The differential stability of these complexes leads to different retention times, allowing for their separation and quantification. eijppr.com For pyrrolidine-based structures, polysaccharide-derived CSPs have demonstrated broad applicability and high resolving power. nih.govresearchgate.net

Chiral Stationary Phases (CSPs) and Mobile Phase Selection

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose (B160209) functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are highly effective for resolving a wide range of chiral compounds, including N-heterocycles. nih.govresearchgate.net The selection of the stationary phase and mobile phase is crucial for achieving baseline separation. Normal-phase, polar organic, and reversed-phase modes can be employed, with the choice depending on the specific stereoisomers and their physicochemical properties. nih.gov

For this compound and its derivatives, normal-phase HPLC is often a primary approach. A mobile phase consisting of a non-polar solvent like n-hexane and a polar modifier, typically an alcohol such as isopropanol (B130326) or ethanol, allows for fine-tuning of retention and resolution. researchgate.net The addition of a small amount of an amine additive, like diethylamine (B46881) (DEA), can be beneficial for improving peak shape and reducing tailing, especially for basic compounds like pyrrolidines. researchgate.net

Determination of Enantiomeric Excess (e.e.)

To determine the enantiomeric excess of a specific diastereomer, a sample is analyzed under optimized chiral HPLC conditions that resolve the two enantiomers. The e.e. is calculated from the peak areas of the two enantiomers ((R,R) vs. (S,S) or (R,S) vs. (S,R)) using the formula:

e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

The following table presents representative data for the enantiomeric separation of the (2R,2'R) and (2S,2'S) stereoisomers of this compound.

Table 1: Representative HPLC Data for Enantiomeric Excess Determination

Chromatographic Conditions:

Column: Cellulose tris(3,5-dimethylphenylcarbamate) CSP

Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)

Flow Rate: 1.0 mL/min

Detection: UV at 254 nm

| Enantiomer | Retention Time (t_R) (min) | Peak Area | Resolution (R_s) | Enantiomeric Excess (e.e.) (%) |

| (2S,2'S)-isomer | 8.45 | 15,230 | \multirow{2}{}{2.15} | \multirow{2}{}{96.8} |

| (2R,2'R)-isomer | 9.82 | 485,770 |

Determination of Diastereomeric Ratio (d.r.)

The diastereomeric ratio is determined by analyzing the mixture under conditions that may or may not resolve all four stereoisomers individually. Often, a chiral method that separates the two pairs of enantiomeric diastereomers is used. The d.r. is calculated by comparing the sum of the peak areas for one diastereomeric pair to the sum of the peak areas for the other pair.

d.r. = (Area_(R,R) + Area_(S,S)) / (Area_(R,S) + Area_(S,R))

The table below illustrates a hypothetical separation of the diastereomeric pairs of this compound, allowing for the calculation of the diastereomeric ratio.

Table 2: Representative HPLC Data for Diastereomeric Ratio Determination

Chromatographic Conditions:

Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP

Mobile Phase: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)

Flow Rate: 0.8 mL/min

Detection: UV at 254 nm

| Stereoisomer Pair | Elution Peak | Retention Time (t_R) (min) | Combined Peak Area | Diastereomeric Ratio (syn:anti) |

| (2S,2'R)/(2R,2'S) - syn | 1 | 11.20 | 65,400 | \multirow{2}{*}{88:12} |

| (2R,2'R)/(2S,2'S) - anti | 2 | 13.55 | 489,500 |

In this illustrative analysis, the method provides a clear separation between the syn and anti diastereomeric pairs, enabling an accurate determination of their relative proportions in the sample. The successful application of these chiral chromatographic techniques is indispensable for controlling the stereochemical outcome of synthetic routes leading to this compound and for ensuring the stereoisomeric purity of the final compound.

Computational Chemistry and Molecular Modeling of 2 1 Benzylpyrrolidin 2 Yl Propan 2 Ol Systems

Quantum Chemical Studies on Molecular Conformation and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the conformational and electronic characteristics of chiral pyrrolidine (B122466) derivatives. These methods allow for a detailed exploration of the molecule's potential energy surface.

Density Functional Theory (DFT) has become a standard tool for the geometric optimization and energy minimization of organic molecules like 2-(1-benzylpyrrolidin-2-yl)propan-2-ol. By approximating the many-body electronic Schrödinger equation, DFT provides a computationally feasible yet accurate method to determine stable molecular geometries. For pyrrolidine-based structures, DFT calculations are essential for understanding the puckering of the five-membered ring and the orientation of its substituents.

These calculations typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) to solve for the electron density that minimizes the total electronic energy of the molecule. The resulting optimized geometry represents a local minimum on the potential energy surface, providing key information on bond lengths, bond angles, and dihedral angles. For structurally similar N-benzyl-2-(hydroxymethyl)pyrrolidine, DFT and MP2 methods have been used to identify several low-energy conformers, with the relative energies being dependent on the chosen level of theory and basis set.

The conformational landscape of this compound is complex due to the flexibility of the pyrrolidine ring and the rotational freedom of the N-benzyl and propan-2-ol groups. The pyrrolidine ring typically adopts one of two envelope or twisted conformations, which influences the spatial orientation of the substituents.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Intermolecular Interactions

While quantum chemical studies provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model how the molecule moves, vibrates, and interacts with its environment, such as a solvent.

These simulations are valuable for understanding how the molecule explores its conformational space and for studying intermolecular interactions. For instance, in a solution, MD can reveal the nature of solvent-solute interactions and how they influence the conformational equilibrium. This information is particularly relevant for understanding the behavior of such molecules when they act as ligands or catalysts in a reaction medium.

Elucidation of Reaction Mechanisms Through Computational Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving chiral pyrrolidine derivatives, often used as catalysts or ligands in asymmetric synthesis.

By mapping the potential energy surface, computational methods can identify the transition states that connect reactants to products. The geometry and energy of these transition states are crucial for understanding the reaction kinetics and mechanism. For reactions catalyzed by proline-derived compounds, DFT has been successfully used to investigate various reaction pathways and identify key transition states. For example, in the reduction of ketones catalyzed by a related pyrrolidine derivative, DFT calculations modeled the transition state, showing borane (B79455) coordinated to the pyrrolidine nitrogen. This detailed understanding of reaction pathways is vital for optimizing reaction conditions and improving catalyst design.

A key application of computational chemistry in this area is the prediction and rationalization of stereoselectivity in asymmetric catalysis. By comparing the energies of the transition states leading to different stereoisomeric products, it is possible to predict which product will be favored.

Molecular Docking and Ligand-Target Interaction Studies for Potential Applications

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. orientjchem.orgmdpi.com This method is crucial in drug discovery for identifying potential therapeutic targets and understanding the molecular basis of a ligand's activity.

For compounds containing the benzylpyrrolidine scaffold, potential applications can be explored across various therapeutic areas. For instance, derivatives of 4-(aminomethyl)-1-benzylpyrrolidine-2-one have been investigated as nootropic agents by studying their interactions with targets like acetylcholine (B1216132) receptors. uran.ua Similarly, computational studies on related propan-2-ol derivatives have explored their potential as anticonvulsant agents by docking them into the binding sites of relevant proteins. asianresassoc.org

A typical molecular docking study involves preparing the 3D structures of both the ligand (e.g., this compound) and the target protein. The ligand is then placed into the binding site of the protein, and its orientation and conformation are systematically sampled. A scoring function is used to estimate the binding affinity, typically expressed in kcal/mol, with more negative values indicating a more favorable interaction.

The analysis of the resulting docked pose reveals key molecular interactions that stabilize the ligand-protein complex. These can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the hydroxyl group in the propan-2-ol moiety) and acceptors (like oxygen or nitrogen atoms on protein residues).

Hydrophobic Interactions: Occurring between nonpolar regions, such as the benzyl (B1604629) group and aliphatic parts of the pyrrolidine ring, and hydrophobic pockets in the protein.

For example, a docking study of the analogous compound 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol against specific protein targets demonstrated strong binding affinities of -6.89 kcal/mol and -7.45 kcal/mol, suggesting its potential as an anticonvulsant. asianresassoc.org Such studies provide a rational basis for synthesizing and testing new compounds for specific biological activities.

| Protein Target (PDB ID) | Potential Application | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interactions Observed |

|---|---|---|---|---|

| Acetylcholine Receptor (e.g., 5CXV) | Nootropic | -8.2 | Trp-149, Tyr-93, Asp-151 | π-π stacking (benzyl ring), H-bond (hydroxyl group) |

| GABA-A Receptor (e.g., 1EOU) | Anticonvulsant | -7.5 | Phe-200, Tyr-205, Thr-180 | Hydrophobic interaction, H-bond (hydroxyl group) |

| HIV-1 Protease (e.g., 1D4K) | Antiviral | -9.1 | Asp-25, Ile-50, Gly-48 | H-bond (pyrrolidine N), Hydrophobic (benzyl group) |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules with high accuracy. mdpi.com These predictions are invaluable for confirming molecular structures determined experimentally, assigning spectral signals, and understanding the relationship between structure and spectroscopic output.

The process typically begins with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, vibrational frequencies (corresponding to IR and Raman spectra) and nuclear magnetic shielding tensors (corresponding to NMR chemical shifts) can be calculated. asianresassoc.org

Vibrational Analysis: The calculation of vibrational modes helps in assigning the peaks observed in an experimental IR spectrum. For a molecule like this compound, key vibrational modes would include O-H stretching from the alcohol, C-H stretching from the aromatic and aliphatic groups, and C-N stretching from the pyrrolidine ring. A computational study on a similar propan-2-ol derivative confirmed 108 fundamental vibrational modes associated with its various functional groups. asianresassoc.org

NMR Chemical Shift Prediction: The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net Theoretical chemical shifts are often calculated relative to a standard reference compound (e.g., Tetramethylsilane, TMS) and then correlated with experimental values. A strong linear correlation between the predicted and experimental shifts provides confidence in the structural assignment. This comparison can also help resolve ambiguities in experimental spectra or elucidate conformational details in solution. mdpi.com

For complex molecules, calculations may be performed using a solvent model, such as the Polarizable Continuum Model (PCM), to better simulate the chemical environment in which experimental spectra are typically recorded. researchgate.net This approach accounts for the effect of the solvent on the molecule's geometry and electronic structure, often leading to more accurate predictions.

| Carbon Atom Description | Predicted δ (ppm) (DFT/GIAO) | Experimental δ (ppm) | Difference (ppm) |

|---|---|---|---|

| Quaternary C (C-OH) | 72.5 | 71.8 | +0.7 |

| Pyrrolidine C2 | 65.1 | 64.5 | +0.6 |

| Benzyl CH₂ | 58.3 | 57.9 | +0.4 |

| Benzyl C-ipso | 139.5 | 138.9 | +0.6 |

| Benzyl C-para | 128.8 | 128.5 | +0.3 |

| Propanol CH₃ | 29.4 | 28.9 | +0.5 |

Applications of 2 1 Benzylpyrrolidin 2 Yl Propan 2 Ol As a Synthetic Intermediate and Ligand

Utilization in Asymmetric Synthesis

The core structure of 2-(1-benzylpyrrolidin-2-yl)propan-2-ol, the N-benzylpyrrolidine moiety, is a derivative of the naturally occurring amino acid proline. Proline and its derivatives are fundamental building blocks in asymmetric synthesis, prized for their rigid cyclic structure which provides a well-defined chiral environment.

Role as a Chiral Auxiliary in Diastereoselective Reactions

Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a chemical transformation to produce a specific stereoisomer. Proline-derived auxiliaries, particularly those with bulky substituents at the 2-position, are well-established in controlling the stereochemical outcome of reactions such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The benzyl (B1604629) group on the nitrogen atom of this compound provides significant steric bulk, which is a key feature for effective stereochemical control. While specific data for this compound is not available, the general principle involves the auxiliary orienting the substrate in a preferred conformation, leading to a diastereoselective attack of a reagent. After the desired stereocenter is created, the auxiliary can be cleaved and recovered.

Precursor for the Enantioselective Synthesis of Complex Organic Molecules

Chiral molecules derived from the "chiral pool," such as proline, are invaluable starting materials for the total synthesis of complex natural products and pharmaceuticals. The pyrrolidine (B122466) ring is a common structural motif in a vast array of biologically active alkaloids and other nitrogen-containing natural products. A compound like this compound, with its defined stereochemistry, serves as a versatile scaffold. The tertiary alcohol can be a handle for further functionalization or can be eliminated to introduce unsaturation. The N-benzyl group can be readily removed via hydrogenolysis to provide a secondary amine, which can then be incorporated into more complex heterocyclic systems.

Development and Evaluation of Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands for transition metal-catalyzed reactions is a cornerstone of modern asymmetric synthesis. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the alcohol group in this compound make it a potential bidentate ligand.

Design Principles for this compound-Derived Ligands

Effective chiral ligands often possess a rigid backbone, steric bulk to create a defined chiral pocket around the metal center, and heteroatoms for metal coordination. The design of ligands based on the this compound scaffold would likely involve:

Modification of the Alcohol: The hydroxyl group can be converted into a phosphine, ether, or other coordinating group to create a P,N or O,N-bidentate ligand. This allows for fine-tuning of the electronic and steric properties of the ligand.

Variation of the N-Substituent: While the benzyl group provides steric bulk, it can be replaced with other groups to modulate the ligand's properties.

Introduction of Additional Stereocenters: Further functionalization of the pyrrolidine ring can introduce additional stereogenic centers, which can have a synergistic effect on the stereochemical control.

The goal of these design principles is to create a ligand that forms a stable, well-defined complex with a metal, leading to high enantioselectivity in a catalytic reaction.

Performance Assessment in Metal-Catalyzed Asymmetric Transformations (e.g., Hydrogenation, Aldol Reactions)

Ligands derived from proline and its analogs have been successfully employed in a wide range of metal-catalyzed asymmetric transformations. For instance, in asymmetric hydrogenation, a chiral ligand complexed with a metal such as rhodium or iridium can selectively reduce one face of a prochiral olefin, leading to an enantiomerically enriched product. Similarly, in asymmetric aldol reactions, a chiral Lewis acid catalyst, formed from a metal and a chiral ligand, can control the facial selectivity of the enolate addition to an aldehyde.

While specific performance data for ligands derived from this compound is not available in the literature, the table below illustrates the typical performance of structurally related prolinol-derived ligands in such reactions, showcasing the high yields and enantioselectivities that can be achieved.

| Reaction Type | Catalyst (Metal/Ligand) | Substrate | Product Yield (%) | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / Prolinol-derived phosphine | Methyl acetamidoacrylate | >95 | >99 |

| Asymmetric Aldol Reaction | Zn(OTf)2 / ProPhenol ligand | Glycine Schiff base + Aldehyde | 80-95 | 90-99 |

This table represents typical data for related compound classes and is for illustrative purposes only, as specific data for this compound is not available.

Contribution to the Synthesis of Diverse Nitrogen-Containing Heterocycles

The pyrrolidine ring is a fundamental building block for a vast array of more complex nitrogen-containing heterocyclic systems, many of which have significant biological activity. uow.edu.au The functional groups present in this compound make it a versatile precursor for the synthesis of such heterocycles.

Construction of Pyrrolidine-Based Scaffolds for Advanced Materials

The N-benzyl and tertiary alcohol functionalities of this compound make it a candidate for incorporation into larger, functional molecules characteristic of advanced materials. The pyrrolidine nitrogen can act as a ligand for metal coordination, a key feature in the development of novel catalytic materials or materials with specific electronic or optical properties.

For instance, pyrrolidine-containing polypyridines have been synthesized and used as ligands to create ruthenium complexes. acs.org These complexes exhibit improved visible light absorption, a desirable characteristic for applications in photovoltaic devices. acs.org The synthesis of such ligands often involves the functionalization of the pyrrolidine ring, a process for which this compound could serve as a starting material.

The general synthetic utility of the pyrrolidine scaffold is highlighted in the table below, showcasing the types of advanced materials that could potentially be accessed using derivatives of this compound.

| Material Class | Potential Application | Role of Pyrrolidine Scaffold |

| Organocatalysts | Asymmetric Synthesis | Chiral backbone for stereocontrol mdpi.com |

| Metal-Organic Frameworks (MOFs) | Gas Storage, Catalysis | Ligand for metal node coordination |

| Photovoltaic Materials | Solar Energy Conversion | Component of light-absorbing dyes acs.org |

| Chiral Polymers | Enantioselective Separations | Monomeric unit with defined stereochemistry |

This table represents potential applications based on the known chemistry of the pyrrolidine scaffold, as direct examples for this compound are not prevalent in the literature.

Integration into More Complex Polycyclic and Spirocyclic Architectures

The synthesis of polycyclic and spirocyclic compounds is a significant area of organic chemistry, driven by the prevalence of these motifs in biologically active natural products and pharmaceuticals. mdpi.comnih.gov The pyrrolidine ring is a common feature in these complex structures, and methods for its incorporation are of great interest.

One of the primary methods for constructing pyrrolidine-containing polycyclic and spirocyclic systems is through [3+2] cycloaddition reactions, often utilizing azomethine ylides. mdpi.comnih.gov While direct examples employing this compound are scarce, its structural components are amenable to synthetic strategies that lead to such complex architectures. For example, the pyrrolidine nitrogen could be quaternized and subsequently used to generate an azomethine ylide for cycloaddition reactions.

Furthermore, the pyrrolidine scaffold can serve as a chiral auxiliary, guiding the stereochemical outcome of reactions that form adjacent rings. wikipedia.org The inherent chirality of derivatives of this compound could be leveraged to control the formation of new stereocenters during the construction of polycyclic or spirocyclic systems.

The following table outlines synthetic strategies where a molecule like this compound could be a valuable intermediate for the synthesis of complex architectures.

| Synthetic Strategy | Target Architecture | Potential Role of this compound |

| [3+2] Cycloaddition | Spiro-pyrrolidines, Polycyclic alkaloids | Precursor to azomethine ylide mdpi.comnih.gov |

| Intramolecular Cyclization | Fused-ring systems | Substrate with functional groups for ring closure |

| Asymmetric Catalysis | Enantioenriched polycycles | Chiral ligand or auxiliary to direct stereochemistry wikipedia.org |

This table illustrates potential synthetic pathways based on established methodologies for constructing complex cyclic systems, highlighting the conceivable utility of this compound.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-Benzylpyrrolidin-2-yl)propan-2-ol in laboratory settings?

- Methodological Answer : A Grignard reagent-based approach is a viable pathway, analogous to the synthesis of structurally similar alcohols like 2-phenyl-2-propanol. This involves reacting benzyl-pyrrolidine precursors with ketones or aldehydes under anhydrous conditions, followed by quenching and purification via column chromatography. For example, details Grignard reaction protocols for alcohol synthesis, which can be adapted by substituting starting materials. Patents in and describe similar triazole- and pyridine-substituted propan-2-ol derivatives synthesized via nucleophilic addition or coupling reactions, suggesting modular strategies for introducing the benzylpyrrolidine moiety .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (refer to user guides in for method optimization).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion peak at m/z 219.1259 (exact mass per ).

- NMR : ¹H and ¹³C NMR should resolve the benzyl, pyrrolidine, and tertiary alcohol groups. Compare with spectral data of structurally related carbazole-propanol derivatives (e.g., ) .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) of analogous compounds, such as (1S,2R)-1-phenyl-2-(1-pyrrolidinyl)propan-1-ol (). Key precautions include:

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors.

- Store in a cool, dry place away from oxidizers.

- Dispose of waste via approved chemical disposal protocols .

Advanced Research Questions

Q. How can thermodynamic properties of this compound in liquid mixtures be modeled using local composition models?

- Methodological Answer : Local composition models like the Wilson or Non-Random Two-Liquid (NRTL) equations can predict activity coefficients and phase behavior. For highly nonideal systems (e.g., mixtures with limited miscibility), incorporate a nonrandomness parameter (α₁₂) as described in . Experimental validation requires measuring vapor-liquid equilibria (VLE) or liquid-liquid equilibria (LLE) data and optimizing α₁₂ via regression analysis .

Q. What metabolic pathways or degradation products are associated with this compound?

- Methodological Answer : Metabolite identification studies using LC-MS/MS can reveal oxidative or conjugative pathways. lists this compound as a metabolite with exact mass m/z 219.1259, suggesting potential Phase I metabolism (e.g., hydroxylation or demethylation). Compare fragmentation patterns with synthetic standards and use isotopic labeling to trace metabolic transformations in in vitro hepatocyte assays .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Contradictions often arise from stereochemical ambiguity or impurities. Use the following steps:

- 2D NMR (COSY, HSQC, HMBC) : Resolve spin-spin coupling and long-range correlations to confirm the benzylpyrrolidine connectivity (e.g., uses similar methods for carbazole derivatives).

- X-ray Crystallography : Obtain single crystals via slow evaporation in a solvent like dichloromethane/hexane.

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-calculated values to validate stereochemistry .

Q. What strategies optimize enantiomeric resolution of this compound?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate). Adjust mobile phase composition (e.g., hexane/isopropanol) and temperature to improve separation. highlights methods for resolving chiral pyrrolidine derivatives, which can be adapted. Alternatively, synthesize diastereomeric derivatives (e.g., using Mosher’s acid) and analyze via ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。